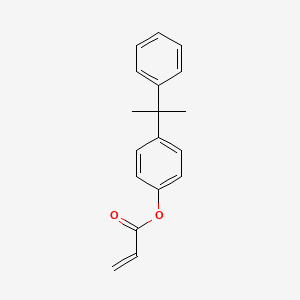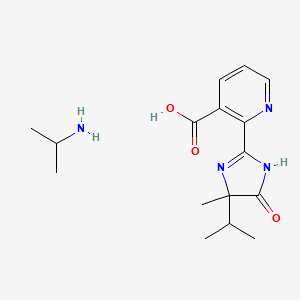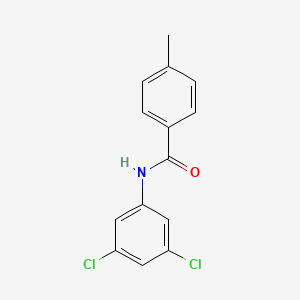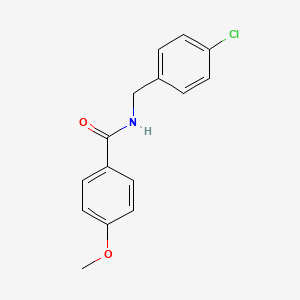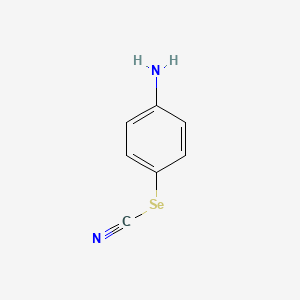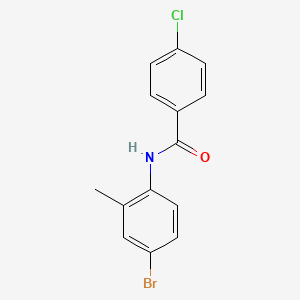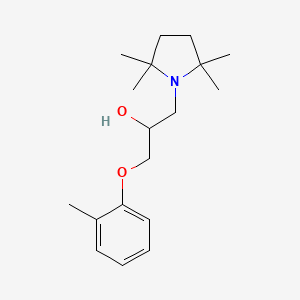
Lotucaine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lotucaine is a local anesthetic compound known for its efficacy in numbing tissues during medical procedures. It is chemically identified as 2,2,5,5-tetramethyl-α-((o-tolyloxy)methyl)-1-pyrrolidineethanol hydrochloride. This compound is primarily used in dentistry and minor surgical procedures to provide localized pain relief .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lotucaine involves several steps, starting with the preparation of the pyrrolidine ring. The key steps include:
Formation of the Pyrrolidine Ring: This is achieved through the reaction of appropriate amines with aldehydes or ketones under acidic conditions.
Introduction of the Tetramethyl Groups: This step involves the alkylation of the pyrrolidine ring using methylating agents such as methyl iodide.
Attachment of the o-Tolyloxy Group: This is done through an etherification reaction where the hydroxyl group of the pyrrolidine ring reacts with o-tolyl alcohol in the presence of a strong acid catalyst.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high purity and minimize by-products. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring efficient production.
Chemical Reactions Analysis
Types of Reactions: Lotucaine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of alcohols.
Substitution: this compound can undergo nucleophilic substitution reactions where the o-tolyloxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Lotucaine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the mechanisms of local anesthetics and their interactions with biological membranes.
Biology: Employed in studies involving nerve conduction and the effects of local anesthetics on ion channels.
Medicine: Extensively used in dental procedures and minor surgeries to provide localized anesthesia.
Industry: Utilized in the formulation of topical anesthetic creams and gels for pain relief.
Mechanism of Action
Lotucaine exerts its effects by blocking sodium channels in neuronal cell membranes. This action prevents the initiation and propagation of action potentials, thereby numbing the sensation in the targeted area. The molecular targets of this compound are the voltage-gated sodium channels, and its pathway involves the stabilization of the inactivated state of these channels, preventing depolarization and subsequent nerve signal transmission .
Comparison with Similar Compounds
Lidocaine: Another widely used local anesthetic with a similar mechanism of action but differing in chemical structure.
Bupivacaine: Known for its longer duration of action compared to Lotucaine.
Mepivacaine: Similar in structure but with a slightly different pharmacokinetic profile.
Uniqueness of this compound: this compound is unique due to its specific chemical structure, which provides a balance between potency and duration of action. Its tetramethylated pyrrolidine ring and o-tolyloxy group contribute to its distinct pharmacological properties, making it a valuable compound in both clinical and research settings .
Properties
CAS No. |
42373-59-1 |
|---|---|
Molecular Formula |
C18H29NO2 |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
1-(2-methylphenoxy)-3-(2,2,5,5-tetramethylpyrrolidin-1-yl)propan-2-ol |
InChI |
InChI=1S/C18H29NO2/c1-14-8-6-7-9-16(14)21-13-15(20)12-19-17(2,3)10-11-18(19,4)5/h6-9,15,20H,10-13H2,1-5H3 |
InChI Key |
ALJMIOMYHUNJQX-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(CN2C(CCC2(C)C)(C)C)O |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN2C(CCC2(C)C)(C)C)O |
Key on ui other cas no. |
48187-15-1 52304-85-5 |
Related CAS |
23875-59-4 (mono-hydrochloride) |
Synonyms |
1-(2-toloxy)-3-(2,2,5,5-tetramethylpyrrolidin-1-yl)propan-2-ol Bledocaine lotucaine lotucaine monohydrochloride lotucaine monohydrochloride, (-)-isomer lotucaine, (+)-isomer lotucaine, (+-)-isomer lotucaine, (-)-isomer MY 33-7 Tolcaine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



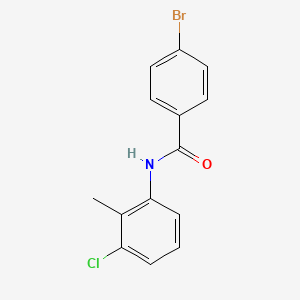
![3a,8a-Dihydroxy-2-imino-2,3,3a,8a-tetrahydroindeno[1,2-d]imidazol-8(1H)-one](/img/structure/B1633917.png)
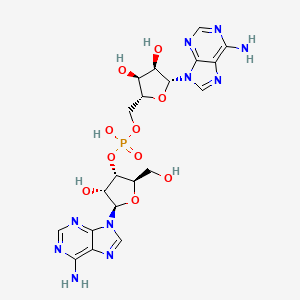
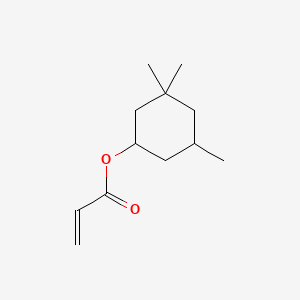
![methyl (E)-2-[2-[6-(2-cyanophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxy-prop-2-enoate](/img/structure/B1633923.png)
